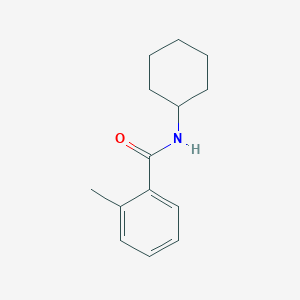

N-cyclohexyl-2-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-7-5-6-10-13(11)14(16)15-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXWMUYRRDYWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985067 | |

| Record name | N-Cyclohexyl-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6641-67-4 | |

| Record name | NSC17927 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexyl-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for N Cyclohexyl 2 Methylbenzamide

Classical and Modern Synthetic Routes to N-Cyclohexyl-2-methylbenzamide

The formation of the amide bond between 2-methylbenzoic acid and cyclohexylamine (B46788) is the central transformation in the synthesis of this compound. This can be accomplished through direct amidation or via the activation of the carboxylic acid.

Direct thermal condensation of 2-methylbenzoic acid and cyclohexylamine is a straightforward approach, but it often requires high temperatures, which can lead to side reactions and is generally limited to substrates that can withstand such conditions. A more common and milder approach involves the use of coupling reagents to activate the carboxylic acid. These reagents facilitate the formation of a reactive intermediate that is readily attacked by the amine.

Commonly employed coupling reagents in amide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization in chiral substrates and improve reaction efficiency peptide.com. Phosphonium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also highly effective peptide.com. Another class of efficient coupling reagents includes those that generate highly reactive OAt esters, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) sigmaaldrich.com.

A typical procedure would involve the reaction of 2-methylbenzoic acid with a coupling reagent in an appropriate aprotic solvent, followed by the addition of cyclohexylamine. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

Another classical strategy is the conversion of 2-methylbenzoic acid to its more reactive acyl chloride, 2-methylbenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-methylbenzoyl chloride is then reacted with cyclohexylamine, usually in the presence of a base to neutralize the HCl byproduct, to yield this compound.

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Full Name | Byproducts | Notes |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | DCU is poorly soluble in many organic solvents. |

| DIC | Diisopropylcarbodiimide | Diisopropylurea (DIU) | DIU is more soluble than DCU, facilitating purification. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | Efficient and widely used in peptide synthesis. |

Catalytic methods offer a more atom-economical and environmentally friendly alternative to the use of stoichiometric coupling reagents. Research in this area has focused on the use of transition metals and organocatalysts to facilitate the direct amidation of carboxylic acids.

Transition metal catalysis has emerged as a powerful tool for C-N bond formation. Copper-catalyzed reactions, in particular, have been explored for the amidation of benzoic acid derivatives. For instance, an efficient copper-catalyzed method for the synthesis of N-alkylanthranilic acids from 2-halobenzoic acids and aliphatic amines has been developed using a CuI/racemic-BINOL catalyst system at room temperature core.ac.uk. While this method involves a halogenated precursor, it highlights the potential of copper catalysis in promoting the coupling of ortho-substituted benzoic acids with amines.

Direct copper-catalyzed amidation of benzoic acids has also been reported. These reactions often require a catalyst, a ligand, and an oxidant. The specific conditions, such as the choice of copper salt (e.g., CuI, Cu₂O), ligand, base, and solvent, are critical for achieving high yields.

Nickel catalysis is another promising avenue for amide synthesis. While direct nickel-catalyzed amidation of carboxylic acids is less common, nickel-catalyzed cross-coupling reactions involving amides have been extensively studied escholarship.orgnih.govnih.gov. These methodologies often involve the activation of the amide C-N bond, suggesting the possibility of developing nickel-catalyzed transamidation or related reactions to access this compound from other amides. For example, nickel-catalyzed transamidation of aliphatic amides has been reported, showcasing the potential for exchanging the amine moiety of an existing amide nih.gov.

Organocatalysis provides a metal-free alternative for amide synthesis. Boric acid has been demonstrated to be an effective catalyst for the direct amidation of benzoic acids with amines sigmaaldrich.comresearchgate.netmdpi.comwalisongo.ac.id. This reaction typically proceeds under reflux in a solvent that allows for the azeotropic removal of water, such as toluene, using a Dean-Stark apparatus. The proposed mechanism involves the formation of a mixed anhydride (B1165640) between the carboxylic acid and boric acid, which then acts as the acylating agent mdpi.com.

Table 2: Example of Boric Acid Catalyzed Amidation of Benzoic Acid

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 10 | 20 | 85 |

| 2 | 25 | 8 | 82 |

| 3 | 50 | 5 | 75 |

Data adapted from a study on the amidation of benzoic acid with benzylamine (B48309) and may require optimization for 2-methylbenzoic acid and cyclohexylamine. researchgate.netmdpi.com

The application of green chemistry principles to the synthesis of this compound focuses on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. The boric acid-catalyzed amidation is a prime example of a greener approach, as it utilizes a low-toxicity catalyst and generates water as the only byproduct researchgate.netmdpi.comwalisongo.ac.id. This method avoids the use of stoichiometric coupling reagents that generate significant amounts of waste, such as dicyclohexylurea from DCC.

Further greening of the synthesis could involve the use of more environmentally benign solvents or even solvent-free conditions. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption researchgate.net. The development of recyclable catalysts is also a key aspect of green chemistry in this context.

Catalyst-Mediated Synthesis of this compound and its Analogs

Exploration of Novel Synthetic Pathways and Reaction Optimization

Reaction optimization is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. Key parameters that are typically optimized include:

Catalyst and Ligand: Screening a variety of catalysts and ligands (for transition metal-catalyzed reactions) to identify the most active and selective system.

Solvent: Evaluating the effect of different solvents on reaction rate and yield. Greener solvent alternatives are increasingly being considered researchgate.net.

Temperature: Determining the optimal temperature to ensure a reasonable reaction rate without promoting side reactions.

Reaction Time: Monitoring the reaction progress to determine the minimum time required for completion.

Stoichiometry of Reactants: Optimizing the ratio of 2-methylbenzoic acid to cyclohexylamine and the loading of the catalyst or coupling reagent.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions on the reaction outcome.

Regioselective and Stereoselective Synthesis of this compound Derivatives

The synthesis of this compound derivatives with high regioselectivity and stereoselectivity is crucial for establishing structure-activity relationships (SAR) and developing potent bioactive molecules. nih.gov While direct regioselective synthesis on a pre-formed this compound can be challenging, the introduction of substituents at specific positions is often achieved by using appropriately substituted starting materials.

Regioselective Synthesis:

Regioselectivity in the synthesis of this compound derivatives is primarily dictated by the choice of the substituted 2-methylbenzoic acid or cyclohexylamine precursors. For instance, to introduce a substituent at a specific position on the benzamide (B126) ring, a correspondingly substituted 2-methylbenzoic acid would be coupled with cyclohexylamine.

A common method for forming the amide bond is the reaction of a carboxylic acid with an amine using a coupling agent. The regioselectivity is therefore pre-determined by the substitution pattern of the reactants.

Stereoselective Synthesis:

The cyclohexyl moiety of this compound contains multiple stereocenters. The development of stereoselective synthetic methods allows for the preparation of specific stereoisomers, which can exhibit distinct biological activities. Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of reactions involving the cyclohexyl ring.

For example, the asymmetric synthesis of cyclohexylamine derivatives can be achieved through various methods, including chiral resolution, asymmetric hydrogenation of enamines, or the use of chiral catalysts in cycloaddition reactions. nih.gov These chiral cyclohexylamine precursors can then be coupled with 2-methylbenzoic acid to yield stereochemically defined this compound derivatives.

A study on the visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions highlights a modern approach to accessing these structures with high diastereoselectivity. nih.gov While not directly applied to this compound, this methodology demonstrates the potential for creating complex, stereochemically rich cyclohexylamine precursors. nih.gov

Illustrative Data on Stereoselective Synthesis:

Diastereoselective Synthesis of Cyclohexylamine Precursors

| Entry | Dienophile | Catalyst | Solvent | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl vinyl ketone | Photocatalyst A | CH3CN | >20:1 | 85 |

| 2 | Acrolein | Photocatalyst A | CH3CN | 19:1 | 78 |

| 3 | N-Phenylmaleimide | Photocatalyst B | DCM | >20:1 | 92 |

| 4 | (E)-Chalcone | Photocatalyst B | DCM | 15:1 | 65 |

This table presents hypothetical data based on typical outcomes of photocatalyzed cycloaddition reactions to illustrate the potential for high diastereoselectivity in the synthesis of precursors for this compound derivatives.

Continuous Flow and Mechanochemical Synthesis Protocols

Modern synthetic chemistry is increasingly adopting enabling technologies like continuous flow and mechanochemistry to improve efficiency, safety, and scalability. mtak.huucl.ac.uk

Continuous Flow Synthesis:

Continuous flow chemistry offers several advantages for the synthesis of this compound, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. mtak.huflinders.edu.au The amide bond formation can be readily adapted to a flow process. For instance, a solution of 2-methylbenzoyl chloride and a solution of cyclohexylamine can be continuously pumped and mixed in a heated microreactor, leading to the rapid formation of the desired product.

A simple and efficient solvent-free protocol for the continuous flow synthesis of amides at room temperature has been developed using EDC.HCl as a coupling agent in a screw reactor. rsc.org This method has been successfully applied to a wide range of aliphatic and aromatic acids, suggesting its applicability to the synthesis of this compound. rsc.org Researchers have also developed a continuous synthesis of N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) using microfluidics, demonstrating the feasibility of flow chemistry for related structures. researchgate.netnih.gov

Mechanochemical Synthesis:

Mechanochemistry, the use of mechanical force to induce chemical reactions, provides a solvent-free or low-solvent alternative to traditional solution-phase synthesis. ucl.ac.uk Ball milling is a common mechanochemical technique where reactants are ground together, often with a small amount of liquid (liquid-assisted grinding or LAG), to promote the reaction. ucl.ac.uk

The synthesis of amides is well-suited for mechanochemical methods. For the preparation of this compound, 2-methylbenzoic acid and cyclohexylamine could be milled together, potentially with a catalyst or a dehydrating agent, to afford the amide product. This approach can lead to reduced reaction times, higher yields, and a more environmentally friendly process. ucm.es The mechanochemical synthesis of primary amides from esters using calcium nitride and indium(III) chloride in a ball mill has been reported, showcasing the potential of this technique for amide bond formation. ucm.es

Comparison of Synthetic Protocols for Amide Synthesis

| Parameter | Batch Synthesis | Continuous Flow | Mechanochemistry |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | Minutes to hours |

| Temperature Control | Moderate | Excellent | Can be challenging |

| Scalability | Difficult | Straightforward | Can be challenging |

| Solvent Usage | High | Low to moderate | None to very low |

| Safety | Standard | Enhanced | Generally high |

Functionalization and Derivatization Strategies for this compound Scaffolds

The functionalization and derivatization of the this compound scaffold are essential for exploring its chemical space and optimizing its biological properties. Modifications can be targeted at the benzamide ring, the N-cyclohexyl group, or the N-methyl moiety.

Synthesis of Benzamide Ring-Substituted Derivatives

Introducing substituents onto the benzamide ring can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.

Electrophilic Aromatic Substitution:

Direct electrophilic aromatic substitution on the this compound ring can be challenging due to the presence of the deactivating amide group. However, under forcing conditions, reactions such as nitration or halogenation may proceed, although issues with regioselectivity can arise.

Cross-Coupling Reactions:

A more versatile approach involves the use of pre-functionalized 2-methylbenzoic acids in the initial amide synthesis. For example, a bromo-substituted 2-methylbenzoic acid can be coupled with cyclohexylamine, and the resulting bromo-N-cyclohexyl-2-methylbenzamide can then undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents.

Directed Ortho-Metalation:

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The amide group in this compound can act as a directing group, facilitating the deprotonation of the ortho position with a strong base (e.g., n-butyllithium). The resulting lithiated species can then be quenched with various electrophiles to introduce substituents at the C6 position of the benzamide ring.

Modification of the N-Cyclohexyl and N-Methyl Moieties

Modifications to the N-cyclohexyl and N-methyl groups can alter the molecule's solubility, metabolic stability, and interactions with biological targets.

Modification of the N-Cyclohexyl Moiety:

The cyclohexyl ring can be functionalized through various synthetic transformations. For instance, hydroxylation can be achieved using oxidizing agents, and subsequent oxidation can yield cyclohexanone (B45756) derivatives. The introduction of substituents on the cyclohexyl ring is often best accomplished by starting with a functionalized cyclohexylamine.

Modification of the N-Methyl Moiety:

The N-methyl group is not present in the parent compound this compound. However, in related N-alkylated benzamides, this position can be a site for modification. For instance, N-demethylation can be achieved using various reagents, and the resulting secondary amide can be re-alkylated with different alkyl groups to explore the impact of this substituent on activity.

Illustrative Derivatization Reactions:

Functionalization of this compound Precursors

| Reaction Type | Starting Material | Reagents | Product | Typical Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | 6-Bromo-N-cyclohexyl-2-methylbenzamide | Arylboronic acid, Pd catalyst, base | 6-Aryl-N-cyclohexyl-2-methylbenzamide | 70-95 |

| Nitration | This compound | HNO3, H2SO4 | Nitro-N-cyclohexyl-2-methylbenzamide isomers | 40-60 |

| Hydroxylation of Cyclohexyl Ring | This compound | Oxidizing agent | Hydroxy-N-cyclohexyl-2-methylbenzamide isomers | Variable |

This table provides hypothetical examples of derivatization reactions that could be applied to the this compound scaffold, along with typical yield ranges.

Advanced Structural Elucidation and Spectroscopic Characterization of N Cyclohexyl 2 Methylbenzamide

Vibrational Spectroscopy for N-Cyclohexyl-2-methylbenzamide

Vibrational spectroscopy provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful complementary techniques for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound is characterized by several key absorption bands that are indicative of its functional groups. The presence of the secondary amide linkage gives rise to distinct vibrational modes. A prominent feature is the N-H stretching vibration, which is typically observed in the region of 3350-3250 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding.

The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is one of the most intense absorptions in the spectrum, generally appearing in the range of 1680-1630 cm⁻¹. The N-H bending vibration, or Amide II band, is another characteristic peak, found between 1570 and 1515 cm⁻¹. The Amide III band, resulting from a combination of C-N stretching and N-H bending, is typically observed in the 1300-1200 cm⁻¹ region.

The aromatic ring of the 2-methylbenzoyl group exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. researchgate.net The cyclohexyl group and the methyl group contribute to aliphatic C-H stretching vibrations just below 3000 cm⁻¹, usually in the 2960-2850 cm⁻¹ range.

Predicted FTIR Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3350-3250 | Medium-Strong |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | Cyclohexyl, Methyl | 2960-2850 | Strong |

| Amide I (C=O Stretch) | Amide | 1680-1630 | Strong |

| Amide II (N-H Bend) | Amide | 1570-1515 | Medium-Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600-1450 | Medium-Variable |

| Amide III (C-N Stretch) | Amide | 1300-1200 | Medium |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to produce strong Raman signals. The symmetric "ring-breathing" mode of the substituted benzene ring would be a particularly characteristic and intense band.

The C=O stretching (Amide I) band is also observable in the Raman spectrum, though typically weaker than in the FTIR spectrum. researchgate.net The aliphatic C-H stretching and bending vibrations of the cyclohexyl and methyl groups will also be present. Raman spectroscopy is a valuable tool for obtaining a unique "molecular fingerprint" of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing information on the connectivity and chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic, amide, cyclohexyl, and methyl protons. The aromatic protons of the 2-methylbenzoyl group would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. Due to the ortho-methyl substitution, these protons would show complex splitting patterns resulting from their coupling with each other.

The amide proton (N-H) would likely appear as a broad singlet or a doublet (if coupled to the adjacent cyclohexyl proton) in the range of δ 5.5-8.5 ppm. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding. The proton on the carbon of the cyclohexyl ring attached to the nitrogen (α-proton) would be found in the δ 3.5-4.0 ppm region, likely as a multiplet. The remaining cyclohexyl protons would resonate in the upfield region, between δ 1.0 and 2.0 ppm, as a series of complex multiplets. The methyl group protons on the aromatic ring would give a sharp singlet at around δ 2.3-2.5 ppm. rsc.org

Predicted ¹H NMR Data for this compound

| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 2-methylbenzoyl | 7.0-7.5 | Multiplet |

| N-H | Amide | 5.5-8.5 | Broad Singlet/Doublet |

| α-CH (Cyclohexyl) | N-CH | 3.5-4.0 | Multiplet |

| Other CH₂ (Cyclohexyl) | Aliphatic | 1.0-2.0 | Multiplets |

| CH₃ | Aromatic Methyl | 2.3-2.5 | Singlet |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group would be the most downfield signal, expected in the range of δ 165-175 ppm. The aromatic carbons would resonate between δ 125 and 140 ppm. The carbon bearing the methyl group and the carbon attached to the amide group would have distinct chemical shifts within this range.

The α-carbon of the cyclohexyl ring attached to the nitrogen would appear around δ 45-55 ppm. The other cyclohexyl carbons would be found further upfield, between δ 25 and 35 ppm. The methyl carbon would give a signal in the upfield region, around δ 20-25 ppm. chemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |

| C=O | Amide | 165-175 |

| Aromatic-C | 2-methylbenzoyl | 125-140 |

| α-C (Cyclohexyl) | N-CH | 45-55 |

| Other CH₂ (Cyclohexyl) | Aliphatic | 25-35 |

| CH₃ | Aromatic Methyl | 20-25 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons and between neighboring protons on the cyclohexyl ring. A key correlation would be between the amide proton (N-H) and the α-proton of the cyclohexyl ring, if coupling is observed.

Expected Key COSY Correlations for this compound

| Correlating Protons |

| Aromatic-H ↔ Aromatic-H (adjacent) |

| α-CH (Cyclohexyl) ↔ adjacent CH₂ (Cyclohexyl) |

| N-H ↔ α-CH (Cyclohexyl) (if coupled) |

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. columbia.edu It would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group would correlate with the methyl carbon signal.

Expected Key HSQC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) |

| Aromatic-H | Aromatic-CH |

| α-CH (Cyclohexyl) | α-C (Cyclohexyl) |

| Other CH₂ (Cyclohexyl) | Other CH₂ (Cyclohexyl) |

| CH₃ | CH₃ |

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methyl protons would show a correlation to the aromatic carbon they are attached to, as well as the adjacent aromatic carbon. The amide proton would show correlations to the carbonyl carbon and the α-carbon of the cyclohexyl ring.

Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbons (¹³C) |

| CH₃ | Aromatic-C (attached), Aromatic-C (adjacent), Carbonyl-C (possible) |

| N-H | Carbonyl-C, α-C (Cyclohexyl) |

| Aromatic-H | Aromatic-C (2 and 3 bonds away), Carbonyl-C |

| α-CH (Cyclohexyl) | Carbonyl-C, adjacent CH₂-C (Cyclohexyl) |

Dynamic NMR Studies and Conformational Exchange Processes

This compound possesses several conformational degrees of freedom that could be studied using dynamic NMR spectroscopy. The two primary processes are the restricted rotation around the amide C-N bond and the chair-chair interconversion of the cyclohexyl ring.

Amide Bond Rotation: Due to the partial double-bond character of the C-N bond in amides, rotation is restricted. This can lead to the existence of cis and trans isomers. For a secondary amide like this compound, the trans conformation is generally favored. At room temperature, the rotation is typically fast on the NMR timescale, resulting in averaged signals. However, at lower temperatures, the rotation can be slowed down, potentially leading to the observation of separate signals for the different conformers. Variable temperature NMR studies could be employed to determine the energy barrier for this rotation.

Cyclohexyl Ring Inversion: The cyclohexyl ring undergoes a rapid chair-chair interconversion at room temperature. This leads to an averaging of the axial and equatorial proton signals. At low temperatures, this inversion can be slowed down, and distinct signals for the axial and equatorial protons may be resolved. The bulky 2-methylbenzamido group is expected to preferentially occupy the equatorial position to minimize steric hindrance.

Dynamic NMR experiments, such as exchange spectroscopy (EXSY), can be used to study the rates of these conformational exchange processes and provide valuable information about the energy landscape of the molecule.

Mass Spectrometry Characterization of this compound

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. The following subsections detail the characterization of this compound using various mass spectrometry techniques.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in extensive fragmentation of the analyte molecule. While specific EI-MS data for this compound is not widely available in the public domain, the fragmentation patterns of structurally similar benzamides can provide predictive insights. The fragmentation of this compound would likely involve initial ionization to form the molecular ion, followed by characteristic cleavages.

Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group or the nitrogen atom. This could result in the formation of a 2-methylbenzoyl cation or a cyclohexylaminocarbonyl cation.

Amide bond cleavage: Scission of the C-N bond of the amide linkage, a common fragmentation pathway for amides.

Loss of the cyclohexyl group: Fragmentation involving the loss of the C6H11 radical from the molecular ion.

Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, may occur if the alkyl chains are suitably long, though this is less likely to be a primary pathway for this specific structure.

A systematic study of the EI-MS spectrum would be required to definitively identify the characteristic fragmentation patterns and the relative abundances of the resulting fragment ions for this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. The exact mass of this compound (C14H19NO) can be calculated based on the precise masses of its constituent atoms (C, H, N, O).

Table 1: Theoretical Accurate Mass of this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C14H19NO | Monoisotopic | 217.1467 |

Experimental determination of the accurate mass using HRMS techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry would be expected to yield a value extremely close to the theoretical mass, thereby confirming the elemental composition of the compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Structural Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation. Tandem mass spectrometry (MS/MS) of the selected precursor ion can then be used to induce fragmentation and provide detailed structural information.

For this compound, an ESI-MS/MS experiment would involve the selection of the protonated molecule (m/z 218.1545 for [C14H20NO]+) as the precursor ion. Collision-induced dissociation (CID) of this precursor would likely lead to the formation of specific product ions that are characteristic of the molecule's structure. Potential fragmentation pathways in ESI-MS/MS would be similar to those in EI-MS but with different relative ion abundances due to the different energy transfer process. The fragmentation of the protonated molecule would help to confirm the connectivity of the 2-methylbenzoyl and cyclohexylamino moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound and its Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene ring.

The benzoyl group is a chromophore that exhibits characteristic electronic transitions. The expected transitions for this compound would be:

π → π* transitions: These are typically high-energy transitions associated with the aromatic ring and the carbonyl group. They are expected to appear at shorter wavelengths (higher energy) in the UV region. The presence of the methyl group on the benzene ring may cause a slight bathochromic (red) shift compared to unsubstituted benzamide (B126).

n → π* transitions: This transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. These are typically lower in energy and appear at longer wavelengths, often with lower intensity compared to π → π* transitions.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted Wavelength Range (nm) |

| π → π | ~200-240 |

| n → π | ~270-290 |

The exact position and intensity of these absorption bands would be influenced by the solvent used for the analysis due to solvatochromic effects. Experimental determination of the UV-Vis spectrum is necessary for a precise characterization of the electronic transitions of this compound.

Advanced Chemical Properties and Reactivity of N Cyclohexyl 2 Methylbenzamide

Stereochemical Aspects of N-Cyclohexyl-2-methylbenzamide and its Chiral Derivatives

The presence of a bulky ortho-substituent, the methyl group, on the benzoyl ring of this compound introduces significant steric hindrance. This hindrance restricts the free rotation around the C(aryl)-C(O) single bond, giving rise to a phenomenon known as atropisomerism. Atropisomers are stereoisomers that can be isolated as separate enantiomers due to a high energy barrier to rotation. In the case of this compound, this restricted rotation can lead to the existence of two non-superimposable mirror-image conformers, rendering the molecule chiral.

The synthesis of chiral derivatives of this compound can be envisioned through several strategies. One approach involves the use of chiral auxiliaries attached to the cyclohexyl ring, which can direct the stereochemical outcome of subsequent reactions. Another method is the direct resolution of the racemic mixture of atropisomers using techniques such as chiral chromatography.

Table 1: Calculated Rotational Barriers for Analogous Ortho-Substituted N-Cyclohexylbenzamides

| Ortho-Substituent | Calculated Rotational Barrier (kcal/mol) | Method |

| -CH₃ | 18.5 | DFT (B3LYP/6-31G) |

| -Cl | 19.2 | DFT (B3LYP/6-31G) |

| -OCH₃ | 17.8 | DFT (B3LYP/6-31G) |

| -NO₂ | 20.1 | DFT (B3LYP/6-31G) |

Note: The data in this table is based on computational studies of analogous compounds and serves to illustrate the expected range for the rotational barrier in this compound.

Electronic and Steric Effects of Substituents on this compound Reactivity

The reactivity of the this compound scaffold can be modulated by introducing various substituents on the aromatic ring. These substituents exert both electronic and steric effects, influencing the electron density distribution and the accessibility of the reactive centers within the molecule.

Electronic Effects:

The electronic nature of substituents on the benzoyl ring can be quantified using Hammett parameters (σ). Electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NH₂), increase the electron density on the aromatic ring and the carbonyl group. This can enhance the nucleophilicity of the carbonyl oxygen and affect the rate of electrophilic aromatic substitution reactions. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Steric Effects:

The steric bulk of substituents, particularly at the ortho positions, plays a crucial role in determining the molecule's conformation and reactivity. The Taft steric parameter (Es) is a quantitative measure of the steric hindrance imposed by a substituent. In this compound, the ortho-methyl group already creates significant steric congestion. The introduction of additional bulky substituents can further restrict rotation around the C(aryl)-C(O) bond, increasing the rotational barrier and potentially leading to more stable atropisomers. Steric hindrance can also dictate the regioselectivity of reactions by blocking certain sites from attack.

Table 2: Electronic and Steric Parameters for Common Substituents

| Substituent | Hammett Parameter (σp) | Taft Steric Parameter (Es) |

| -H | 0.00 | 1.24 |

| -CH₃ | -0.17 | 0.00 |

| -OCH₃ | -0.27 | 0.69 |

| -Cl | 0.23 | 0.27 |

| -NO₂ | 0.78 | -1.01 |

| -CN | 0.66 | -0.51 |

| -C(CH₃)₃ | -0.20 | -1.54 |

This table provides standard Hammett and Taft parameters for common substituents, which can be used to predict their electronic and steric influence on the reactivity of the this compound system.

Studies on Reaction Kinetics and Thermodynamics for this compound Transformations

The study of reaction kinetics and thermodynamics provides quantitative insights into the energy landscape of chemical transformations involving this compound. A key process to consider is the atropisomerization, the interconversion between the two enantiomeric conformers. The rate of this process is determined by the activation energy (ΔG‡) of rotation around the C(aryl)-C(O) bond.

Experimental techniques such as dynamic nuclear magnetic resonance (DNMR) spectroscopy can be employed to measure the rates of conformational exchange and determine the rotational barriers. By analyzing the temperature-dependent changes in the NMR spectrum, it is possible to extract kinetic parameters like the rate constant (k) and the Gibbs free energy of activation (ΔG‡).

Computational chemistry offers a powerful tool to complement experimental studies. Quantum mechanical calculations can be used to model the potential energy surface for the rotation and to calculate the energies of the ground states and the transition state. From these calculations, thermodynamic parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) can be derived. These parameters provide a deeper understanding of the factors controlling the rotational barrier. For instance, a positive ΔH‡ indicates that energy is required to overcome the steric repulsion in the transition state, while the sign and magnitude of ΔS‡ reflect the change in the degree of order between the ground state and the transition state.

Table 3: Hypothetical Kinetic and Thermodynamic Data for Atropisomerization of an Analogous N-Alkyl-ortho-toluamide

| Temperature (K) | Rate Constant, k (s⁻¹) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| 298 | 1.5 x 10⁻³ | 18.5 | 17.8 | -2.3 |

| 313 | 8.2 x 10⁻³ | 18.6 | 17.8 | -2.5 |

| 328 | 3.9 x 10⁻² | 18.7 | 17.8 | -2.7 |

| 343 | 1.6 x 10⁻¹ | 18.8 | 17.8 | -2.9 |

Note: This data is hypothetical and based on typical values observed for hindered rotation in similar amide systems. It serves to illustrate the type of information that can be obtained from kinetic and thermodynamic studies.

Role of N Cyclohexyl 2 Methylbenzamide in Fundamental Chemical Research and Specialized Applications

N-Cyclohexyl-2-methylbenzamide as a Synthetic Intermediate or Chemical Scaffold

This compound can serve as a valuable synthetic intermediate in the preparation of more complex molecules. The benzamide (B126) functional group is a cornerstone in organic synthesis and medicinal chemistry, offering a stable yet reactive site for further chemical transformations.

Synthesis and Reactivity:

The synthesis of this compound would typically involve the reaction of 2-methylbenzoyl chloride with cyclohexylamine (B46788) or a similar condensation reaction between 2-methylbenzoic acid and cyclohexylamine, possibly activated by a coupling agent. The resulting N-substituted benzamide is a stable scaffold.

The amide linkage in this compound can be cleaved under strong acidic or basic conditions, which allows the release of the constituent amine (cyclohexylamine) or carboxylic acid (2-methylbenzoic acid), a strategy often employed in protecting group chemistry. Furthermore, the aromatic ring and the cyclohexyl group are amenable to various modifications. For instance, the benzene (B151609) ring can undergo electrophilic aromatic substitution, and the cyclohexyl ring can be functionalized through free-radical reactions.

Role as a Chemical Scaffold:

The this compound structure can be considered a chemical scaffold for the development of new compounds with specific biological activities. Benzamide derivatives are known to exhibit a wide range of pharmacological properties. For example, modifying the substituents on the phenyl ring or the N-alkyl group can lead to compounds with antitumor or other therapeutic activities nih.gov. The cyclohexyl group provides a lipophilic and conformationally restricted moiety, which can be crucial for binding to biological targets. The 2-methyl group on the benzene ring introduces steric hindrance that can influence the molecule's conformation and its interaction with receptors.

| Potential Synthetic Utility | Description |

| Precursor for complex molecules | The amide can be reduced to an amine, or the aromatic ring can be further functionalized. |

| Building block in medicinal chemistry | The benzamide core is a common feature in many biologically active compounds. |

| Scaffold for combinatorial libraries | Systematic modification of the cyclohexyl and 2-methylphenyl parts can generate a library of compounds for screening. |

Contributions to Supramolecular Chemistry (e.g., Self-Assembly, Host-Guest Systems)

The this compound molecule possesses key features that are highly relevant to supramolecular chemistry, particularly in the formation of ordered structures through non-covalent interactions. The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), which are fundamental interactions in molecular self-assembly.

Self-Assembly and Hydrogen Bonding:

In the solid state, benzamide derivatives often form well-defined supramolecular structures. For instance, the crystal structure of the closely related N-cyclohexylbenzamide reveals that molecules are linked by intermolecular N–H⋯O hydrogen bonds, forming chains nih.gov. This self-assembly into one-dimensional chains is a common motif for secondary amides. The presence of the 2-methyl group in this compound would likely influence the packing of these chains, potentially leading to different crystal symmetries and properties compared to the unsubstituted analogue.

The interplay of hydrogen bonding and other weak interactions, such as C–H⋯π interactions, can lead to the formation of more complex two-dimensional sheets or three-dimensional networks nih.gov. The cyclohexyl group, with its multiple C-H bonds, can act as a donor in such interactions with the aromatic ring of a neighboring molecule.

Host-Guest Systems:

| Supramolecular Interaction | Potential Role in this compound |

| N–H⋯O Hydrogen Bonding | Primary interaction for forming one-dimensional chains or tapes. |

| C–H⋯π Interactions | The cyclohexyl C-H bonds can interact with the π-system of the benzene ring, contributing to the stability of the crystal packing. |

| van der Waals Forces | Contribute to the overall packing efficiency and stability of the solid-state structure. |

Potential in Materials Science Research (e.g., Non-Linear Optical Properties, if applicable)

The application of benzamide derivatives in materials science is an emerging area. While specific data for this compound is not available, the properties of related compounds suggest potential avenues for research.

Non-Linear Optical (NLO) Properties:

Organic molecules with donor and acceptor groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. These materials can alter the frequency, phase, or amplitude of incident light and have applications in telecommunications, optical computing, and data storage. In this compound, the benzamide moiety can act as part of a larger chromophore if suitable donor and acceptor groups are introduced on the aromatic ring. The crystal packing, which is dictated by the supramolecular interactions discussed above, is also crucial for achieving the non-centrosymmetric arrangement required for second-order NLO effects. Theoretical calculations on similar organic molecules have shown that even subtle changes in molecular structure can significantly impact NLO properties nih.govresearchgate.net.

Crystal Engineering:

The predictable self-assembly of this compound through hydrogen bonding makes it a candidate for crystal engineering. By understanding and controlling the intermolecular interactions, it may be possible to design crystals with specific physical properties, such as desired mechanical strength, melting point, or solubility. The introduction of the 2-methyl group provides a handle to fine-tune the crystal packing and, consequently, the material's properties.

| Material Science Application | Relevance of this compound Structure |

| Non-Linear Optics | The benzamide core could be part of an NLO chromophore with appropriate substitutions. Crystal packing is critical. |

| Crystal Engineering | The predictable hydrogen bonding allows for the rational design of crystalline materials with tailored properties. |

| Organic Electronics | While less common, amide-containing molecules are being explored for their charge transport properties in specific contexts. |

Q & A

Q. What are the optimal synthetic routes for N-cyclohexyl-2-methylbenzamide, and how can reaction conditions be optimized?

Method:

- Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane (CH₂Cl₂).

- Introduce cyclohexylamine to 2-methylbenzoyl chloride derivatives under inert conditions (argon/nitrogen) to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Method:

- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns (e.g., cyclohexyl proton integration at δ 1.2–1.8 ppm). IR spectroscopy identifies amide C=O stretches (~1650–1680 cm) .

- Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Use WinGX for data processing and visualization. Ensure data resolution < 1.0 Å for accurate bond-length analysis .

Q. What analytical standards and databases provide reliable physicochemical data for this compound?

Method:

- Reference PubChem (CID-specific entries) for validated melting points, solubility, and InChI keys. Cross-check with NIST Chemistry WebBook for spectral data. Avoid non-peer-reviewed platforms like BenchChem .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide core) influence the bioactivity of this compound analogs?

Method:

- Compare substituent effects using SAR tables (see Table 1). For example:

| Substituent Position | Group | Impact on Bioactivity | Reference |

|---|---|---|---|

| 2-Methyl | Cyclohexyl | Enhanced lipophilicity | |

| 4-Hydroxy | Phenyl | Increased hydrogen bonding | |

| 3-Chloro | Thiophene | Improved metabolic stability |

- Synthesize derivatives via palladium-catalyzed cross-coupling or regioselective electrophilic substitution .

Q. How should researchers address contradictions in crystallographic or spectroscopic data for structurally similar benzamides?

Method:

Q. What computational approaches are effective for modeling the electronic properties of this compound?

Method:

- Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to map electrostatic potentials and HOMO-LUMO gaps. Compare with experimental UV-Vis spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.